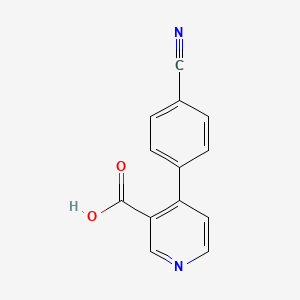

4-(4-Cyanophenyl)nicotinic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-cyanophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-15-8-12(11)13(16)17/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDWRDZLMVIYDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692427 | |

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261943-53-6 | |

| Record name | 4-(4-Cyanophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Cyanophenyl Nicotinic Acid and Precursors

Retrosynthetic Analysis of the 4-(4-Cyanophenyl)nicotinic Acid Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. researchgate.netyoutube.com For this compound, the primary disconnection is the carbon-carbon bond between the pyridine (B92270) ring and the cyanophenyl group. This bond is a key feature, and its formation is a central challenge in the synthesis.

This disconnection points towards a cross-coupling reaction as the final key bond-forming step. The two synthons resulting from this disconnection are a 4-halonicotinic acid derivative (electrophile) and a 4-cyanophenyl organometallic reagent (nucleophile), or vice versa. A common and effective strategy for this transformation is the Suzuki cross-coupling reaction, which would involve a boronic acid derivative.

A secondary set of disconnections involves the formation of the substituted pyridine ring itself. This can be approached by building the ring from acyclic precursors through cyclization reactions, such as those seen in multi-component reaction strategies.

Development of Novel Synthetic Routes to this compound

The synthesis of polysubstituted pyridines is a significant area of research in organic chemistry. researchgate.net Novel routes are continuously being developed to improve efficiency, yield, and substrate scope, often focusing on green chemistry principles like atom economy and the reduction of hazardous waste. acsgcipr.orgekb.eg

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. researchgate.net The Suzuki-Miyaura cross-coupling, which couples an organoboron compound with an organohalide, is particularly well-suited for synthesizing biaryl compounds like this compound. researchgate.netsigmaaldrich.com

The general reaction involves coupling a 4-halonicotinate ester or a related derivative with 4-cyanophenylboronic acid in the presence of a palladium catalyst and a base. The ester group can then be hydrolyzed to the desired carboxylic acid in a subsequent step.

Table 1: Illustrative Conditions for Suzuki Cross-Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryl Halide | Methyl 4-chloronicotinate | Pyridine electrophile |

| Boronic Acid | 4-Cyanophenylboronic acid | Phenyl nucleophile precursor sigmaaldrich.comscbt.com |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the catalytic cycle |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Activates the boronic acid |

| Solvent | Toluene, Dioxane, DMF/Water | Solubilizes reactants and reagents |

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and is often optimized to achieve high yields. Research has shown that such palladium-catalyzed couplings are effective for constructing Csp²–Csp² bonds. researchgate.net

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules like substituted pyridines in a single step from simple starting materials. researchgate.nettaylorfrancis.com These reactions are characterized by high atom economy and procedural simplicity. acsgcipr.org Several classical MCRs can be adapted for the synthesis of the pyridine core of nicotinic acid.

Hantzsch Pyridine Synthesis: This is a [2+2+1+1] approach that traditionally involves the condensation of two equivalents of a β-ketoester, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the pyridine. acsgcipr.orgtaylorfrancis.com Modifications could incorporate precursors bearing the necessary cyano-phenyl and carboxyl functionalities.

Guareschi-Thorpe Reaction: This method involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2-hydroxypyridine, which can be further functionalized. acsgcipr.org

Bohlmann-Rahtz Pyyridine Synthesis: This reaction builds the pyridine ring from an enamine and an ethynyl (B1212043) ketone. acsgcipr.org

While these MCRs provide a general framework, their specific application to synthesize the highly substituted this compound would require carefully designed starting materials that already contain the cyanophenyl moiety or a group that can be converted to it.

Achieving the desired substitution pattern on the pyridine ring is a significant challenge due to the inherent electronic properties of the heterocycle. snnu.edu.cn Direct C-H functionalization is a highly sought-after strategy, but controlling the regioselectivity can be difficult. researchgate.net

For this compound, functionalization is required at the C-4 position. The direct C-4 functionalization of pyridines has historically been challenging, often leading to mixtures of isomers. acs.org Modern methods have been developed to overcome this:

Use of Directing Groups: Installing a directing group at a specific position on the pyridine ring can guide the metalation or functionalization to the desired site. snnu.edu.cn

N-Oxide Chemistry: Conversion of the pyridine to its N-oxide derivative alters the electronic properties, activating the C-2 and C-4 positions for nucleophilic attack or other functionalizations. researchgate.net

Pyridinium (B92312) Salts: The formation of N-substituted pyridinium salts can also direct functionalization to the C-4 position. frontiersin.org For instance, N-aminopyridinium salts have been used for the C4-selective arylation of pyridines. frontiersin.org

These chemo-selective strategies are crucial for synthesizing the target molecule efficiently, avoiding the need for lengthy protection-deprotection sequences or the separation of regioisomers.

Synthesis of Key Intermediates for this compound Production

4-Cyanophenylboronic acid is a critical intermediate for the Suzuki cross-coupling approach. sigmaaldrich.comscbt.com It is an aryl boronic acid that can be prepared through several methods. scbt.com A common route involves the reaction of a Grignard reagent or an organolithium species, formed from 4-bromobenzonitrile, with a trialkyl borate (B1201080), followed by acidic workup.

Table 2: General Synthetic Methods for 4-Cyanophenylboronic acid

| Starting Material | Key Reagents | General Description |

|---|---|---|

| 4-Bromobenzonitrile | Mg, Triisopropyl borate, HCl | Formation of a Grignard reagent followed by reaction with a borate ester and hydrolysis. |

| 4-Iodobenzonitrile | n-BuLi, Triisopropyl borate, HCl | Halogen-metal exchange to form an organolithium, followed by quenching with a borate ester. |

The choice of method depends on the availability of starting materials, scalability, and safety considerations. 4-Cyanophenylboronic acid is a stable, crystalline solid that is commercially available but can also be synthesized in the lab. scbt.comtcichemicals.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The most direct and widely applied method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This powerful carbon-carbon bond-forming reaction involves the coupling of a halo-substituted nicotinic acid (or its ester derivative) with an arylboronic acid in the presence of a palladium catalyst and a base. wikipedia.org

The general reaction is as follows:

While specific optimization studies for the synthesis of this exact molecule are not extensively detailed in the literature, the optimization of Suzuki-Miyaura reactions is a well-understood field. rsc.org Achieving high yields and purity depends on the careful selection of several key parameters: the palladium catalyst, the phosphine (B1218219) ligand, the base, and the solvent system. numberanalytics.comrsc.orgresearchgate.net

Key Parameters for Optimization:

Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is crucial. libretexts.org Electron-rich and bulky phosphine ligands, such as SPhos or PCy₃, often enhance catalyst activity and stability, allowing for lower catalyst loadings and efficient coupling of even less reactive chlorides. wikipedia.org

Base: The base plays a critical role in activating the boronic acid for transmetalation. organic-chemistry.org Common choices include inorganic carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH). fujifilm.com The strength and solubility of the base can significantly impact reaction rate and yield. fujifilm.com

Solvent: The reaction is often performed in a biphasic system, such as a mixture of an organic solvent (e.g., toluene, dioxane, or dimethylformamide (DMF)) and water. fujifilm.comnijotech.com The solvent system affects the solubility of the reactants and the catalyst, thereby influencing the reaction efficiency. nijotech.com

Temperature: Most Suzuki couplings are run at elevated temperatures (e.g., 80-110°C) to ensure a reasonable reaction rate, although some highly active catalyst systems can operate at room temperature. organic-chemistry.org

The table below outlines common options for optimizing a Suzuki-Miyaura coupling reaction for the synthesis of biaryl compounds like this compound.

| Parameter | Options | Considerations | Citations |

| Halide (on Nicotinic Acid) | -I, -Br, -OTf, -Cl | Reactivity order: I > Br > OTf >> Cl. Chlorides are often cheaper but less reactive, requiring more active catalysts. | wikipedia.org |

| Boron Reagent | Boronic Acid (B(OH)₂), Boronic Ester (B(OR)₂) | Boronic acids are most common; esters can offer different solubility and stability. | organic-chemistry.orgyoutube.com |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | Pre-catalyst choice affects activation and stability. Palladacycles offer high stability. | libretexts.orgdiva-portal.org |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, Buchwald-type ligands | Ligand choice influences catalyst activity, stability, and scope. Bulky, electron-rich ligands are often preferred. | wikipedia.orgnumberanalytics.com |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, NaOH | Base strength and solubility are key. K₃PO₄ is effective for many systems. | numberanalytics.comfujifilm.com |

| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF/H₂O, ACN, THF | Choice depends on substrate solubility and reaction temperature. | researchgate.netnijotech.com |

| Additives | Phase Transfer Catalysts (e.g., TBAB) | Can accelerate reactions in biphasic systems. | fujifilm.com |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly influencing the synthetic routes chosen for pharmaceuticals and fine chemicals, including this compound and its precursors. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials.

Key Green Chemistry Considerations:

Atom Economy and Waste Prevention: The Suzuki-Miyaura reaction itself is considered relatively atom-economical compared to older organometallic coupling methods. However, the generation of stoichiometric salt byproducts from the base is a drawback. In precursor synthesis, replacing high-waste oxidants like potassium permanganate (B83412) with catalytic air oxidation for converting 2-chloro-5-methylpyridine (B98176) to 6-chloronicotinic acid represents a significant green improvement, as the primary byproduct is water. nih.gov

Catalysis over Stoichiometric Reagents: The use of palladium catalysts is a cornerstone of this synthesis. Catalytic processes are inherently greener than stoichiometric ones because a small amount of catalyst can generate large quantities of product, thus minimizing waste. rsc.org Research into highly active catalysts that work at very low loadings (ppm levels) further enhances the green credentials of the process. wikipedia.org

Safer Solvents and Reaction Conditions: A major area of green chemistry research is the replacement of volatile and hazardous organic solvents. For Suzuki reactions, significant progress has been made in using water as a reaction medium or employing alternative, biodegradable solvents like non-ionic deep eutectic solvents (ni-DES). nijotech.comdiva-portal.org Furthermore, the development of microwave-assisted synthesis can dramatically shorten reaction times, leading to significant energy savings. fujifilm.com

Reducing Derivatives: Green chemistry principles advocate for minimizing the use of protecting groups to avoid extra steps of protection and deprotection, which generate waste. rsc.org In the synthesis of the nicotinic acid core, biocatalytic methods are emerging as a powerful alternative. For example, using nitrilase enzymes to directly hydrolyze cyanopyridines to nicotinic acids occurs in water at ambient temperatures and pressures, offering a highly sustainable route that avoids harsh chemicals and protecting groups. google.com

Chemical Transformations and Derivatization Strategies of 4 4 Cyanophenyl Nicotinic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position of the pyridine (B92270) ring is a prime site for modification through esterification and amidation reactions. These transformations are fundamental in medicinal chemistry for creating prodrugs with improved bioavailability or for synthesizing intermediates for more complex molecules.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through various standard methods. For instance, reaction with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. A common procedure involves the use of thionyl chloride to form the acyl chloride, which is then reacted with an alcohol. An alternative approach is the in-situ protection of the carboxylic acid, for example as a trimethylsilyl (B98337) ester, followed by coupling with the desired alcohol lookchem.com. Research has described the preparation of tert-butyl esters of nicotinic acid derivatives, a strategy that could be applied to 4-(4-cyanophenyl)nicotinic acid lookchem.comresearchgate.net.

Amidation: The synthesis of amides from this compound is a key strategy for developing new chemical entities. Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like 1-Hydroxybenzotriazole (HOBt) can facilitate the direct formation of an amide bond with a primary or secondary amine . In some synthetic routes, the nicotinic acid is first converted to the more reactive acyl chloride using a reagent like thionyl chloride, which then readily reacts with an amine to form the desired amide google.com. A variety of amines can be used in these reactions to produce a diverse set of nicotinamide (B372718) derivatives google.comgoogle.com.

| Reaction Type | Reagents and Conditions | Product | Reference |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) or Coupling Agent | Ester | researchgate.net |

| Esterification | 1. Thionyl chloride (SOCl₂) 2. Alcohol | Ester | lookchem.com |

| Amidation | Amine, EDC, HOBt | Amide | |

| Amidation | 1. Thionyl chloride (SOCl₂) 2. Amine | Amide | google.com |

Functionalization of the Nitrile Group in this compound

The nitrile group on the phenyl ring is another key functional handle that can be transformed into various other groups, significantly expanding the chemical space accessible from this compound.

The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. lumenlearning.comchemistrysteps.comsavemyexams.com

Acid-catalyzed hydrolysis: Heating the nitrile with a dilute acid, such as hydrochloric acid, results in the formation of a carboxylic acid and an ammonium (B1175870) salt libretexts.orglibretexts.org. This reaction proceeds via the initial formation of an amide, which is then further hydrolyzed.

Base-catalyzed hydrolysis: Treatment with an aqueous base, like sodium hydroxide, followed by heating, also leads to the formation of a carboxylate salt and ammonia (B1221849) gas libretexts.orgyoutube.com. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. Careful control of reaction conditions can sometimes allow for the isolation of the intermediate amide youtube.com.

The nitrile group can be readily reduced to a primary amine (aminomethyl group). This transformation is valuable for introducing a basic center into the molecule or for further functionalization.

Catalytic Hydrogenation: The reduction can be achieved by catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure libretexts.org.

Chemical Reduction: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent, followed by an acidic workup, effectively converts the nitrile to the corresponding primary amine chemistrysteps.comlibretexts.orgorganic-chemistry.org. Other borane-based reagents have also been shown to be effective for nitrile reduction organic-chemistry.org.

The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. ucalgary.ca While the nitrile group is not as reactive as a carbonyl group, it can undergo nucleophilic addition, especially when activated by protonation or by the use of strong nucleophiles. ucalgary.canih.gov For instance, Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone.

| Transformation | Reagents and Conditions | Product Functional Group | Reference |

| Hydrolysis (Acid) | Dilute Acid (e.g., HCl), Heat | Carboxylic Acid | libretexts.orglibretexts.org |

| Hydrolysis (Base) | 1. Base (e.g., NaOH), Heat 2. Acid Workup | Carboxylic Acid | libretexts.orgyoutube.com |

| Reduction | H₂, Metal Catalyst (Pd, Pt, or Ni) | Primary Amine | libretexts.org |

| Reduction | 1. LiAlH₄ 2. Acid Workup | Primary Amine | chemistrysteps.comlibretexts.orgorganic-chemistry.org |

| Nucleophilic Addition | 1. Grignard Reagent (RMgX) 2. Hydrolysis | Ketone | ucalgary.ca |

Modifications of the Pyridine Ring in this compound Derivatives

The pyridine ring itself can undergo substitution reactions, although the presence of the deactivating carboxylic acid group and the phenyl substituent can influence the regioselectivity and reactivity.

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally more difficult than on a corresponding benzene (B151609) ring due to the electron-withdrawing nature of the nitrogen atom. libretexts.orglibretexts.org The existing substituents on the pyridine ring of this compound will further direct any incoming electrophile. The carboxylic acid group is a deactivating group and a meta-director. The cyanophenyl group's effect is more complex, but it is also generally deactivating. Therefore, forcing conditions may be required for electrophilic substitution.

Halogenation, such as chlorination or bromination, would likely require a Lewis acid catalyst. libretexts.orgchemistrysteps.com The position of substitution will be determined by the combined directing effects of the existing groups and the inherent reactivity of the pyridine ring positions. Iodination can be achieved using an oxidizing agent like nitric acid to generate the electrophilic iodine species chemistrysteps.com. Nitration can be performed using a mixture of nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) chemistrysteps.com. It is important to note that protecting the carboxylic acid group, for instance as an ester, might be necessary to prevent unwanted side reactions under the harsh conditions often required for these transformations.

Alkylation and Arylation Strategies on the Pyridine Nitrogen

The nitrogen atom of the pyridine ring in this compound is a key site for alkylation and arylation, leading to the formation of pyridinium (B92312) salts. These transformations not only modify the electronic properties and solubility of the parent molecule but also serve as a gateway to further functionalization.

Alkylation of the pyridine nitrogen is typically achieved by reacting the nicotinic acid derivative with alkyl halides or other alkylating agents. For instance, the reaction with n-bromodecane in the presence of a base like potassium carbonate can introduce a long alkyl chain onto the pyridine nitrogen. rsc.org This process results in the formation of N-alkylpyridinium bromides. rsc.org Such modifications are instrumental in the synthesis of ionic compounds with potential applications in materials science. rsc.org

Arylation of the pyridine nitrogen is a less common but equally important transformation. It can be accomplished through various methods, including coupling reactions. These strategies allow for the introduction of diverse aryl groups, significantly expanding the structural diversity of derivatives.

The resulting N-alkenyl pyridinium salts are not merely final products but can act as versatile intermediates for further chemical elaborations. uiowa.edu These transformations highlight the utility of targeting the pyridine nitrogen to create a wide array of functionalized molecules.

Table 1: Examples of Alkylation and Arylation Reactions on Pyridine Nitrogen

| Reactant | Reagent | Product Type | Reference |

| Pyridine Derivative | n-Bromodecane, K₂CO₃ | N-Decylpyridinium Bromide | rsc.org |

| 2-Halopyridinium Salt | Aldehyde | N-Alkenyl-2-pyridone | uiowa.edu |

Nucleophilic Aromatic Substitution on Activated Pyridine Positions

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing substituents onto the pyridine ring, particularly at positions activated by electron-withdrawing groups. nih.govchemistrysteps.com In the context of this compound derivatives, the presence of the nitrogen atom and potentially other activating groups facilitates these reactions.

SNAr reactions on halopyridines, such as 2-fluoro- or 2-chloropyridines, are a common strategy for site-specific functionalization. nih.gov Fluoropyridines are often more reactive towards nucleophilic attack than their chloro-counterparts. nih.gov A wide range of nucleophiles, including those based on nitrogen, oxygen, and sulfur, can be employed to displace the halide, allowing for the introduction of diverse functional groups. nih.gov

For instance, the reaction of a 2-halopyridine derivative with an amine in the presence of a base can lead to the corresponding 2-aminopyridine (B139424) derivative. rsc.org These reactions often proceed under mild conditions and exhibit high regioselectivity. rsc.org The development of directed SNAr reactions has further expanded the scope, enabling substitution at specific positions even without strong electron-withdrawing groups. rsc.org

The pyridine N-oxide functionality can also be utilized to activate the pyridine ring for nucleophilic attack. researchgate.net Reaction of pyridine N-oxides with Grignard reagents can lead to the introduction of aryl or alkenyl groups at the 2-position. researchgate.net

Table 2: Nucleophilic Aromatic Substitution Reactions on Pyridine Derivatives

| Substrate | Nucleophile | Product | Reference |

| 2-Fluoropyridine | NaOEt | 2-Ethoxypyridine | nih.gov |

| 2-Halopyridine N-Oxide | Grignard Reagent | 2-Aryl/Alkenylpyridine N-Oxide | researchgate.net |

| ortho-Iodobenzamide | Amine (in presence of pyridine) | ortho-Aminobenzamide | rsc.org |

Introduction of Substituents on the Phenyl Ring of this compound

Standard electrophilic aromatic substitution reactions can be employed to introduce functional groups, although the presence of the deactivating cyano group must be considered. More commonly, cross-coupling reactions are utilized, starting from a halogenated precursor. For example, a Suzuki-Miyaura coupling reaction can be used to introduce new aryl or heteroaryl groups. This involves the reaction of a bromo- or iodo-substituted phenyl ring with a boronic acid in the presence of a palladium catalyst.

Furthermore, the existing cyano group can be transformed into other functionalities. For example, it can be hydrolyzed to a carboxylic acid or an amide, or reduced to an aminomethyl group, providing further points for derivatization.

The nature of the substituent on the phenyl ring can have a pronounced effect on the molecule's conformational preferences and biological activity. science.gov For instance, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution and steric profile of the entire molecule. science.gov

Stereoselective Synthesis of Chiral Derivatives of this compound

The creation of chiral derivatives of this compound is of significant interest, particularly for applications in medicinal chemistry and materials science where specific stereoisomers often exhibit desired properties. Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.

One approach to introducing chirality is through the use of chiral catalysts in reactions involving the modification of the parent molecule. For example, asymmetric hydrogenation of a double bond introduced into a side chain could lead to a chiral center. Organocatalysis has emerged as a powerful tool for stereoselective transformations. metu.edu.tr For instance, domino reactions, such as Michael additions, catalyzed by chiral organocatalysts can be used to construct complex chiral structures with high enantiomeric excess. metu.edu.tr

Another strategy involves the use of chiral auxiliaries or starting materials. For example, a chiral alcohol could be used to esterify the carboxylic acid group, and the resulting diastereomers could be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically enriched acid.

The Horner-Wadsworth-Emmons reaction can be employed for the stereoselective synthesis of chiral α,β-unsaturated sulfoxides, which are valuable intermediates in asymmetric synthesis. semanticscholar.org This reaction allows for the formation of specific (E)/(Z) isomers with high enantioselectivity. semanticscholar.org The synthesis of optically active piperidines can be achieved through the enantioselective addition of aryl Grignard reagents to pyridine N-oxides in the presence of a chiral ligand. researchgate.net

While direct stereoselective synthesis involving the this compound core is not extensively documented in the provided results, the principles of asymmetric synthesis, including the use of chiral catalysts, auxiliaries, and stereoselective reactions, are broadly applicable to its derivatization. epo.orgdiva-portal.org

Advanced Spectroscopic and Chromatographic Characterization Techniques for 4 4 Cyanophenyl Nicotinic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules like 4-(4-cyanophenyl)nicotinic acid. researchgate.net By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the complete assembly of the molecular structure.

One-dimensional (1D) NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial identification and purity assessment of this compound.

¹H NMR Spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the protons on the nicotinic acid ring and the cyanophenyl ring. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the local electronic environment. For instance, protons on the pyridine (B92270) ring will appear at different chemical shifts depending on their position relative to the nitrogen atom and the carboxylic acid group. Similarly, the protons on the phenyl ring will have their chemical shifts influenced by the cyano group. Integration of the peak areas provides the relative ratio of the number of protons giving rise to each signal, while the splitting patterns (multiplicity) reveal information about neighboring protons (spin-spin coupling).

¹³C NMR Spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. For example, the carbon of the carboxylic acid group (–COOH) and the cyano group (–CN) will have characteristic chemical shifts in the downfield region of the spectrum. The carbons of the aromatic rings will also appear in a specific range, with their exact positions influenced by the substituents. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals.

| ¹H NMR (Proton) | ¹³C NMR (Carbon-13) |

| Provides information on the number and type of protons. | Provides information on the carbon skeleton. |

| Chemical shifts indicate the electronic environment of protons. | Chemical shifts indicate the electronic environment of carbons. |

| Integration reveals the relative number of protons. | Signal count indicates the number of unique carbons. |

| Splitting patterns show proton-proton coupling. | DEPT sequences differentiate CH, CH₂, and CH₃ groups. |

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously establishing the connectivity of atoms within this compound. ipb.pt These experiments correlate signals from different nuclei, providing a more detailed structural map.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, typically over two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum connect protons that are coupled to each other, allowing for the identification of spin systems within the molecule, such as the arrangement of protons on the nicotinic acid and cyanophenyl rings. rsc.orgscience.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC is used to correlate protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum. sdsu.eduyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over multiple bonds (typically two or three bonds). nih.govyoutube.com HMBC is crucial for connecting different spin systems identified in the COSY spectrum and for identifying quaternary (non-protonated) carbons. rsc.orgscience.gov For this compound, HMBC can establish the connectivity between the two aromatic rings and the link to the carboxylic acid group.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining the stereochemistry and conformation of molecules. While this compound is largely planar, NOESY can provide information about the relative spatial arrangement of substituents on the rings.

| 2D NMR Technique | Information Provided | Application for this compound |

| COSY | ¹H-¹H correlations through bonds (J-coupling). | Establishes proton connectivity within the nicotinic acid and cyanophenyl rings. |

| HSQC | One-bond ¹H-¹³C correlations. | Assigns specific protons to their directly attached carbons. |

| HMBC | Multiple-bond ¹H-¹³C correlations (2-3 bonds). | Connects the two aromatic rings and links them to the carboxylic acid and cyano groups. |

| NOESY | ¹H-¹H correlations through space (Nuclear Overhauser Effect). | Confirms the spatial proximity of protons on different parts of the molecule. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule. nih.gov This precision allows for the determination of the elemental composition of this compound with a high degree of confidence. mdpi.com By comparing the experimentally determined exact mass to the calculated mass for a proposed molecular formula, it is possible to confirm the elemental makeup of the compound. This is a critical step in verifying the identity of a synthesized or isolated compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting fragment ions. nih.gov This technique provides valuable structural information by revealing how the molecule breaks apart under specific conditions. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different functional groups. researchgate.netresearchgate.net For this compound, MS/MS can show the loss of characteristic neutral fragments, such as CO₂ from the carboxylic acid group, or fragments corresponding to the cyanophenyl or nicotinic acid moieties. nih.govresearchgate.net

| Mass Spectrometry Technique | Information Provided | Application for this compound |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and elemental composition. | Confirms the molecular formula (C₁₃H₈N₂O₂). |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation patterns and structural information. | Elucidates the connectivity of the cyanophenyl and nicotinic acid moieties. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. nih.gov Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for its functional groups. For example, the O-H stretch of the carboxylic acid will appear as a broad band, while the C=O stretch will be a strong, sharp peak. The C≡N stretch of the cyano group will also have a characteristic absorption. The aromatic C-H and C=C stretching vibrations of the two rings will also be present in the spectrum.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. nsf.gov While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability. nih.gov Therefore, Raman spectroscopy can provide complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the aromatic rings and the C≡N stretch are often strong in the Raman spectrum.

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | |

| C-H (Aromatic) | 3100-3000 | 3100-3000 |

| C≡N (Nitrile) | 2240-2220 | 2240-2220 |

| C=O (Carboxylic Acid) | 1725-1700 | |

| C=C (Aromatic) | 1600-1450 | 1600-1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions and provide insight into its system of conjugated π-electrons.

The structure of this compound contains multiple chromophores—the pyridine ring, the phenyl ring, the carboxylic acid group, and the cyano group. These features give rise to π → π* and n → π* electronic transitions. The extensive conjugation between the phenyl and pyridine rings is expected to result in strong absorption bands in the UV region. For comparison, nicotinic acid, a parent compound, exhibits characteristic absorption peaks at approximately 213 nm and 261 nm when prepared in an acidic solution starna.comstarnacells.com. The extended conjugation in this compound would likely lead to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to nicotinic acid alone.

The analysis of the UV-Vis spectrum allows researchers to confirm the presence of the conjugated system and can be used to quantitatively determine the concentration of the compound in solution by applying the Beer-Lambert law.

Table 1: Representative UV-Vis Absorption Data for Nicotinic Acid This table provides typical absorption maxima for the parent compound, nicotinic acid, which serves as a reference for the analysis of its derivatives.

| Compound | Wavelength (λmax) | Solvent |

| Nicotinic Acid | ~213 nm, ~261 nm | 0.1 M HCl |

X-Ray Crystallography for Solid-State Structure Determination of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the physical and chemical properties of this compound in its solid state.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The arrangement of atoms in the crystal lattice determines how the X-rays are scattered, and from this pattern, a detailed model of the molecular structure can be constructed. For nicotinic acid and its derivatives, X-ray crystallography can reveal how the molecules pack in the crystal lattice and can identify different crystalline forms, or polymorphs, which may have distinct physical properties nih.gov.

Table 2: Illustrative Crystallographic Data for Nicotinic Acid This table presents known crystallographic data for nicotinic acid as an example of the parameters determined by X-ray crystallography.

| Parameter | Value |

| Formula | C6H5NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.19 |

| b (Å) | 11.74 |

| c (Å) | 7.28 |

| β (°) | 112.45 |

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating, identifying, and quantifying the components of a mixture. In the context of this compound research, various chromatographic methods are employed to ensure the purity of the final product and to monitor the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile organic compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For the analysis of nicotinic acid and its derivatives, reversed-phase HPLC is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, often consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) researchgate.netejpmr.com. A UV detector is typically employed for detection, as the aromatic rings in this compound absorb strongly in the UV range researchgate.net. By comparing the retention time of the sample peak to that of a known standard, the compound can be identified. The area under the peak is proportional to the concentration, allowing for accurate quantification.

Table 3: Representative HPLC Conditions for the Analysis of Nicotinic Acid Derivatives This table outlines typical parameters for an HPLC method suitable for the analysis of nicotinic acid and related compounds.

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (e.g., 68:32 v/v, pH 4.5) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Detection | UV at ~247-262 nm |

| Temperature | Ambient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate and identify volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis without derivatization, GC-MS is invaluable for detecting and identifying volatile byproducts that may be present from its synthesis. For instance, starting materials or side-products from coupling reactions could be amenable to GC-MS analysis.

In GC-MS, the sample is vaporized and separated in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound. The NIST WebBook provides GC data for a closely related compound, "Nicotinic acid, 4-cyanophenyl ester," which illustrates the conditions that could be adapted for method development nist.gov.

Table 4: Example GC Conditions for a Related Compound (Nicotinic acid, 4-cyanophenyl ester) This table shows GC parameters for a structurally similar compound, indicating a potential starting point for analyzing volatile impurities in the synthesis of this compound.

| Parameter | Condition |

| Column Type | Capillary |

| Active Phase | 5% Phenyl methyl siloxane |

| Column Length | 30 m |

| Temperature Program | 50°C to 120°C at 5°C/min; then 120°C to 290°C at 12°C/min |

Thin-Layer Chromatography (TLC) in Synthetic Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of organic reactions, assess sample purity, and determine appropriate conditions for larger-scale column chromatography libretexts.org. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product over time libretexts.orgyoutube.com.

A small aliquot of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel) and developed in a suitable solvent system. The separated spots are visualized, often under UV light, due to the UV-active nature of the aromatic rings. By comparing the spots from the reaction mixture to those of the starting materials, the progress of the reaction can be qualitatively assessed libretexts.org. The retention factor (Rf) value for each spot is characteristic under a given set of conditions.

Table 5: General TLC Parameters for Monitoring Organic Reactions This table provides typical conditions for TLC analysis that can be adapted for monitoring the synthesis of this compound.

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 on aluminum or glass plates |

| Mobile Phase | A mixture of a nonpolar and a polar solvent (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV light (254 nm) |

| Analysis | Comparison of Rf values of starting materials, product, and reaction mixture |

Computational and Theoretical Studies of 4 4 Cyanophenyl Nicotinic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are difficult or impossible to measure experimentally. These methods solve approximations of the Schrödinger equation to determine electronic structure and predict molecular behavior.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a favorable balance between accuracy and computational cost, making it a standard tool for optimizing molecular geometries and determining ground-state energies. nih.gov Functionals like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to obtain reliable information on bond lengths, bond angles, and dihedral angles. nih.govresearchgate.netmdpi.com

Table 1: Selected Calculated Bond Lengths for the Analogous Compound 2-(4-Cyanophenylamino) acetic acid using DFT Data extracted from a study on a structurally related molecule to illustrate typical DFT outputs.

Source: Adapted from data for 2-(4-Cyanophenylamino) acetic acid. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability, chemical reactivity, and the energy required for electronic excitation. wuxiapptec.comirjweb.comschrodinger.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates the molecule is more reactive and easily polarizable. irjweb.com

These parameters are calculated using DFT methods. irjweb.com For the related molecule 2-(4-Cyanophenylamino) acetic acid, the calculated HOMO and LUMO energies were -6.2056 eV and -1.2901 eV, respectively, resulting in an energy gap of 4.9155 eV, which suggests significant charge transfer capabilities within the molecule. nih.gov Different DFT functionals can be benchmarked for their accuracy in predicting the HOMO-LUMO gap. nih.gov

Table 2: Calculated Frontier Orbital Energies for the Analogous Compound 2-(4-Cyanophenylamino) acetic acid Data extracted from a study on a structurally related molecule to illustrate typical FMO analysis.

Source: Adapted from data for 2-(4-Cyanophenylamino) acetic acid. nih.gov

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and interpretation of experimental results.

NMR Spectra: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using the Gauge-Independent Atomic Orbital (GIAO) method combined with DFT. mdpi.comresearchgate.net Comparing calculated chemical shifts with experimental data provides strong confirmation of a proposed molecular structure. mdpi.com DFT calculations have been shown to be powerful tools for the unequivocal identification of geometric isomers and for resolving complex experimental resonance assignments. mdpi.com

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is the most common approach for calculating electronic excited states and predicting UV-Vis absorption spectra. faccts.de The method calculates the excitation energies (which correspond to absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). gaussian.com These calculations can identify the specific molecular orbitals involved in electronic transitions, such as n→π* or π→π* transitions. schrodinger.com Studies on related cyanophenyl and nicotinic acid derivatives show that TD-DFT calculations, often in conjunction with a solvent model, can yield absorption spectra that are in good agreement with experimental measurements. researchgate.netresearchgate.netacademie-sciences.fr

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. unimi.it This technique acts as a "computational microscope," providing detailed insight into conformational changes and intermolecular interactions that are critical for understanding a molecule's behavior in different environments, particularly in biological systems. unimi.it

For molecules like 4-(4-cyanophenyl)nicotinic acid, MD simulations can explore the molecule's flexibility, identifying stable conformers and the energy barriers between them. Furthermore, MD can simulate how the molecule interacts with other molecules, including solvents or biological macromolecules. A study on the dimers of 4-cyano, 4'n-alkyl biphenyls (nCB) used MD simulations with an ab initio derived force field to investigate intermolecular energy profiles. researchgate.net These simulations successfully reproduced the odd-even effect observed in the nematic phase of these liquid crystals, demonstrating the power of MD in capturing subtle intermolecular forces originating from molecular structure. researchgate.net Such an approach could be used to understand how this compound molecules might self-assemble or interact with receptor sites.

In Silico Prediction of Potential Biological Target Interactions and Binding Modes

In silico methods are instrumental in modern drug discovery for predicting how a molecule might interact with biological targets. nih.gov These computational techniques, including molecular docking and pharmacophore modeling, screen libraries of compounds against protein targets to identify potential leads. researchgate.netresearchgate.net

For nicotinic acid derivatives, in silico studies have predicted a range of biological activities, including kinase inhibition and interactions with G-protein coupled receptors (GPCRs) and other enzymes. nih.gov A highly relevant finding involves a complex molecule containing both the 4-cyanophenyl and nicotinic acid scaffolds: 6-((5S,9R)-9-(4-Cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]nonan-7-yl)nicotinic acid (also known as BMS-688521). researchgate.netmdpi.com This compound was identified as a potent and selective allosteric antagonist of the protein-protein interaction between Leukocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1). researchgate.netmdpi.com The success of this molecule, which advanced to clinical trials, underscores the potential of the this compound framework in targeting specific biological pathways. researchgate.net Molecular docking studies on similar structures have helped to elucidate binding modes, identifying key interactions like hydrogen bonding and π-π stacking within the active sites of target proteins. researchgate.netnih.gov

Table 3: Example of In Silico Predicted Biological Target for a Compound Containing the this compound Moiety

Source: Information compiled from references researchgate.net and mdpi.com.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful asset for elucidating reaction mechanisms, allowing researchers to map out energy profiles, identify transition states, and understand the factors that control reaction outcomes. DFT calculations can be used to model the step-by-step pathway of a chemical reaction, providing insights into the energies of intermediates and transition states.

Table of Mentioned Compounds

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Novel Derivatives (focused on in vitro activity or binding)

While specific QSAR models exclusively developed for a series of this compound derivatives are not extensively documented in publicly available literature, the principles of QSAR and structure-activity relationship (SAR) studies on closely related structures provide significant insights for the rational design of new analogs. Research on nicotinic acid derivatives and compounds incorporating the cyanophenyl moiety has highlighted key structural features that modulate their biological activity against various targets. nih.govnih.govnih.govchemistryjournal.netmdpi.com

A notable example that provides a detailed SAR, which can be seen as a precursor to a formal QSAR model, involves a series of potent antagonists of the Leukocyte Function Associated Antigen-1 (LFA-1). researchgate.net One of the lead compounds in this series incorporates the this compound scaffold. researchgate.net The study systematically explored how modifications to different parts of the molecule affect its in vitro binding affinity to LFA-1.

Key Findings from Structure-Activity Relationship Studies:

The research on LFA-1 antagonists revealed several critical structural determinants for high binding affinity, which are summarized below. These findings are instrumental for guiding the design of novel derivatives of this compound.

The Role of the Cyanophenyl Group: The 4-cyanophenyl group was identified as a crucial component for potent LFA-1 inhibition. Modifications to this group generally led to a decrease in activity. For instance, replacing the cyano group with other substituents or altering the phenyl ring's substitution pattern was found to be detrimental to the binding affinity. researchgate.net This underscores the importance of the specific electronic and steric properties of the 4-cyanophenyl moiety for interaction with the target protein.

Influence of Other Substituents: In the broader context of the LFA-1 antagonists, which feature a more complex spirocyclic hydantoin (B18101) core attached to the nicotinic acid, modifications to this core provided a wealth of SAR data. For example, the nature of the substituent on the hydantoin ring system had a profound impact on potency. researchgate.net

The following interactive table summarizes the structure-activity relationships for a selection of derivatives based on the LFA-1 antagonist study, illustrating how changes in the chemical structure correlate with in vitro activity.

| Compound ID | R1 Group | R2 Group | In Vitro Potency (IC50, nM) |

| 1 | H | 3,5-dichlorophenyl | 100 |

| 2a | Methyl | 3,5-dichlorophenyl | 5 |

| 2b | Ethyl | 3,5-dichlorophenyl | 15 |

| 2c | Propyl | 3,5-dichlorophenyl | 50 |

| 2d | H | 3-chlorophenyl | 200 |

| 2e | Methyl | 3-chlorophenyl | 10 |

This data is representative and adapted from SAR studies on LFA-1 antagonists to illustrate the principles of QSAR. researchgate.net

The data clearly indicates that small alkyl groups at the R1 position, particularly a methyl group, enhance potency compared to hydrogen or larger alkyl groups. Furthermore, the electronic nature of the R2 substituent is critical, with the 3,5-dichlorophenyl group conferring higher potency than the 3-chlorophenyl group. Such quantitative correlations form the basis for building predictive QSAR models. researchgate.net

Exploration of Biological Interactions and Mechanistic Insights of 4 4 Cyanophenyl Nicotinic Acid Derivatives Excluding Human Clinical Data

In Vitro Enzymatic Inhibition Studies (e.g., α-Amylase and α-Glucosidase)

Derivatives of nicotinic acid have been identified as potential inhibitors of α-amylase and α-glucosidase, enzymes that play a crucial role in carbohydrate digestion. nih.govnih.govunimi.itresearchgate.net Inhibition of these enzymes can help manage postprandial hyperglycemia, a key concern in type 2 diabetes. nih.govresearchgate.net

A 2024 study described a library of novel nicotinic acid derivatives and their evaluation as inhibitors of these enzymes. nih.govunimi.it The study found that compounds 8 and 44 showed micromolar inhibition against α-amylase, with compound 44 achieving a significant enzyme inactivation level of approximately 72%, surpassing the control, acarbose. nih.govunimi.it For α-glucosidase, compounds 35 and 39 demonstrated inhibition values comparable to acarbose, with a notable enhancement in enzyme deactivation at saturation (~80-90%). nih.govunimi.it Mechanistic studies revealed that these promising compounds act as noncompetitive inhibitors for both enzymes. nih.govunimi.it

Another study in 2020 investigated 5-amino-nicotinic acid derivatives for their inhibitory potential against α-amylase and α-glucosidase. nih.govd-nb.info Several synthesized compounds displayed significant inhibitory activities against both enzymes, with IC50 values comparable to the standard drug, acarbose. nih.govd-nb.info For instance, compound 4 was the most potent α-amylase inhibitor (IC50 = 12.17 ± 0.14 µg/mL), while also showing strong α-glucosidase inhibition (IC50 = 12.01 ± 0.09 µg/mL). nih.govd-nb.info

Table 1: α-Amylase and α-Glucosidase Inhibitory Activities of Selected Nicotinic Acid Derivatives

| Compound | α-Amylase IC50 (µg/mL) | α-Glucosidase IC50 (µg/mL) |

|---|---|---|

| 2 | 12.91 ± 0.04 | 12.72 ± 0.12 |

| 4 | 12.17 ± 0.14 | 12.01 ± 0.09 |

| 5 | 13.57 ± 0.17 | 13.68 ± 0.36 |

| 6 | 13.01 ± 0.07 | 13.11 ± 0.15 |

| 7 | 12.91 ± 0.08 | 12.79 ± 0.17 |

| 8 | 13.04 ± 0.02 | 12.99 ± 0.09 |

| Acarbose (Standard) | 10.98 ± 0.03 | 10.79 ± 0.17 |

Data from a 2020 study on 5-amino-nicotinic acid derivatives. nih.govd-nb.info

Receptor Binding Assays in Cellular and Acellular Systems (e.g., nAChR, LFA-1/ICAM)

Derivatives of 4-(4-cyanophenyl)nicotinic acid have been extensively studied as antagonists of the Leukocyte Function-Associated Antigen-1 (LFA-1), which plays a critical role in the immune response through its interaction with Intercellular Adhesion Molecule-1 (ICAM-1). acs.orgnih.govnih.govmdpi.comnih.gov This interaction is crucial for lymphocyte adhesion and migration. nih.govnih.govmdpi.comnih.gov

One such derivative, BMS-688521, which contains the this compound moiety, is a highly potent inhibitor of the LFA-1/ICAM-1 interaction, with an IC50 of 2.5 nM in an adhesion assay and 60 nM in a mixed lymphocyte reaction (MLR) assay. acs.orgmybiosource.com Another compound, Lifitegrast (also known as SAR 1118), also an LFA-1/ICAM-1 antagonist, inhibits the attachment of Jurkat T cells to ICAM-1 with an IC50 of 2.98 nM. medchemexpress.com

In the realm of nicotinic acetylcholine (B1216132) receptors (nAChRs), various analogues of nicotinic acid have been evaluated. unimi.itnih.gov For example, a study on deschloroepibatidine analogues, which are related to nicotinic compounds, showed high affinity for the α4β2-nAChR subtype. nih.gov These studies typically use radioligand binding assays to determine the affinity (Ki) of the compounds for the receptor subtypes. nih.gov

Table 2: LFA-1/ICAM-1 Interaction Inhibitory Activity

| Compound | Assay | IC50 |

|---|---|---|

| BMS-688521 | Adhesion Assay | 2.5 nM acs.orgmybiosource.com |

| BMS-688521 | MLR Assay | 60 nM acs.orgmybiosource.com |

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are essential for optimizing the potency and properties of drug candidates. Extensive SAR studies have been conducted on derivatives of this compound, particularly in the context of LFA-1 antagonism. acs.orgnih.govresearchgate.netresearchgate.netacs.orgresearchgate.net

These studies have revealed several key structural features for potent LFA-1 inhibition:

The spirocyclic hydantoin (B18101) core is a crucial element in a series of highly potent LFA-1 antagonists. acs.orgnih.govresearchgate.net

The 4-cyanophenyl group plays a significant role in the binding of these antagonists. acs.orgnih.govresearchgate.net

Modifications to the nicotinic acid portion and the linker connecting it to the core structure have been explored to enhance potency and pharmacokinetic properties. acs.orgnih.govresearchgate.net

For example, the research leading to the identification of BMS-688521 involved detailed SAR studies that optimized the spirocyclic hydantoin scaffold. acs.orgnih.govresearchgate.net Similarly, the development of other LFA-1 inhibitors has been guided by SAR, which has shown that electron-withdrawing groups on the imidazole (B134444) ring of certain bicyclic inhibitors enhance potency. acs.orgresearchgate.net These studies often use X-ray crystallography to understand the binding modes of the inhibitors within the I-domain of LFA-1, further guiding the design of more effective compounds. researchgate.netacs.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E)-2-(4-(1-(4-cyanobenzyl)-1H-1,2,3-triazol-4-yl)styryl)-6-methoxynaphthalen-1-ol |

| Acarbose |

| BMS-688521 |

Cellular Assays for Target Pathway Modulation (excluding human efficacy or toxicity)

Cellular assays are instrumental in understanding how this compound derivatives influence cellular behavior and signaling pathways. These in vitro methods allow for the controlled investigation of the compounds' effects on specific cellular targets and functions.

Research has shown that nicotinic acid and its derivatives can modulate the expression of various genes and proteins involved in diverse cellular processes. nih.govnih.gov

One area of investigation involves the impact of these compounds on genes related to inflammation. In studies using RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ), certain nicotinic acid derivatives have been evaluated for their ability to alter the expression of key inflammatory mediators. nih.gov For instance, the expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes that play a crucial role in the inflammatory response, have been assessed. nih.gov Additionally, the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) has been a focus of these investigations. nih.gov

Another significant target of nicotinic acid is the G-protein coupled receptor GPR109A. nih.govuq.edu.au The activation of this receptor can influence downstream signaling pathways that regulate gene expression. uq.edu.au Studies have explored how nicotinic acid affects the expression of genes such as APOA in primary hepatocytes. uq.edu.au

Furthermore, the influence of nicotinic compounds on the expression of genes related to neuronal function has been a subject of research. Acute exposure of cells to nicotine (B1678760) has been shown to differentially regulate a host of genes involved in neural development, synaptic plasticity, and neuronal survival. nih.gov For example, the expression of the glucocorticoid receptor (NR3C1) has been observed to be modulated by nicotine treatment. nih.gov

The table below summarizes findings from cellular assays on gene and protein expression modulation by nicotinic acid derivatives.

| Cell Line | Stimulus | Compound Type | Target Gene/Protein | Observed Effect | Reference |

| RAW 264.7 Macrophages | LPS/IFN-γ | Nicotinic acid derivatives | iNOS, COX-2, TNF-α, IL-6 | Inhibition of expression | nih.gov |

| Primary mouse hepatocytes | --- | Nicotinic acid | APOA | Reduction in mRNA abundance | uq.edu.au |

| PC12 cells | Nicotine | Nicotine | 295 various genes | Differential regulation | nih.gov |

| PC12 cells | Nicotine | Nicotine | NR3C1 (Glucocorticoid receptor) | Suppression | nih.gov |

Cell-based functional assays provide insights into the direct effects of this compound derivatives on cellular processes resulting from target engagement. njbio.comnuvisan.com These assays are crucial for determining the functional consequences of the molecular interactions of these compounds.

A common functional assay is the measurement of cell viability and proliferation, often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) assay. nih.govmdpi.com This assay determines the metabolic activity of cells, which is an indicator of cell health and growth. In the context of inflammation, the Griess assay is employed to measure nitrite (B80452) production, an indirect measure of nitric oxide (NO) synthase activity, which is a key enzyme in the inflammatory cascade. nih.gov

For compounds targeting G-protein coupled receptors like GPR109A, functional assays can include measuring downstream signaling events. nih.gov For example, calcium mobilization assays can be used to assess the activation of Gq-coupled receptors, while assays measuring the recruitment of β-arrestin can provide information on receptor desensitization and signaling through β-arrestin-dependent pathways. nih.gov

In the context of cancer research, clonogenic assays are utilized to determine the ability of a single cell to grow into a colony. worktribe.com This assay provides a measure of the cytotoxic and cytostatic effects of a compound on cancer cells. Cell cycle analysis, often performed using flow cytometry, can reveal how a compound affects the progression of cells through the different phases of the cell cycle (G1, S, G2, M), providing clues about the mechanism of action. worktribe.com Furthermore, caspase activation assays are used to determine if a compound induces apoptosis, or programmed cell death, by measuring the activity of caspases, which are key proteases in the apoptotic pathway. worktribe.com

The table below presents data from various cell-based functional assays for nicotinic acid derivatives.

| Assay Type | Cell Line | Target/Pathway | Compound Type | Key Finding | Reference |

| MTT Assay | RAW 264.7 Macrophages | Cell Viability | Nicotinic acid derivatives | Significant anti-inflammatory activity without affecting viability | nih.gov |

| Griess Assay | RAW 264.7 Macrophages | Nitrite Production | Nicotinic acid derivatives | Potent inhibition of nitrite production | nih.gov |

| Calcium Mobilization | CHO Cells | GPR109A | 1-nicotinoyl derivatives | EC50 of 45 nM for compound 5a | nih.gov |

| β-Arrestin Recruitment | CHO Cells | GPR109A | 1-nicotinoyl derivatives | Induced β-arrestin recruitment | nih.gov |

| Clonogenic Assay | HCT-116 | Cell Proliferation | 4-cyanophenyl substituted thiazol-2-ylhydrazones | Significant growth inhibition | worktribe.com |

| Cell Cycle Analysis | HCT-116 | Cell Cycle Progression | Thiazole derivatives | Induction of caspase-dependent apoptosis | worktribe.com |

| Caspase Activation Assay | HCT-116 | Apoptosis | Thiazole derivatives | Induction of caspase-dependent apoptosis | worktribe.com |

Elucidation of Mechanism of Action at a Molecular Level

Understanding the mechanism of action of this compound derivatives at the molecular level is critical for rational drug design and development. This involves identifying the direct molecular targets and the subsequent signaling cascades that are modulated.

Derivatives of nicotinic acid have been shown to interact with a variety of molecular targets. One of the most well-studied is the nicotinamide (B372718) N-methyltransferase (NNMT), a cytosolic enzyme involved in the metabolism of nicotinamide. mdpi.com Inhibition of NNMT can lead to changes in cellular methylation patterns and has been explored as a potential therapeutic strategy in cancer. mdpi.com

Another important class of targets for nicotinic acid derivatives is the nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels. nih.gov Certain derivatives can act as positive allosteric modulators of nAChRs, enhancing the effect of the endogenous ligand acetylcholine. The α4β2 and α7 subtypes of nAChRs have been of particular interest in the study of these compounds. nih.gov

The G-protein coupled receptor GPR109A is a key target for the lipid-lowering effects of nicotinic acid. nih.gov Activation of GPR109A in adipocytes leads to a decrease in lipolysis. Research has focused on developing GPR109A agonists that are biased towards G-protein signaling over β-arrestin recruitment, with the hypothesis that this could separate the therapeutic effects from unwanted side effects. nih.gov

In the context of inflammation, derivatives of nicotinic acid have been investigated as antagonists of leukocyte function-associated antigen-1 (LFA-1), an integrin involved in immune cell adhesion. acs.orgresearchgate.net By blocking the interaction of LFA-1 with its ligands, these compounds can inhibit the trafficking of immune cells to sites of inflammation.

Furthermore, some 4-cyanophenyl substituted compounds have been found to bind to the dopamine (B1211576) D4 receptor, acting as agonists. nih.gov The interaction with this receptor has implications for neurological and psychiatric conditions.

The table below provides a summary of the elucidated molecular mechanisms of action for various nicotinic acid derivatives.

| Compound Class/Derivative | Molecular Target | Mechanism of Action | Therapeutic Area | Reference |

| Nicotinic Acid Derivatives | Nicotinamide N-methyltransferase (NNMT) | Inhibition | Cancer | mdpi.com |

| Nicotinic Acid Derivatives | Nicotinic Acetylcholine Receptors (nAChRs) | Positive Allosteric Modulation | Neurological Disorders | nih.gov |

| 1-Nicotinoyl Derivatives | G-protein coupled receptor GPR109A | Agonism (G-protein biased) | Dyslipidemia | nih.gov |

| Spirocyclic Hydantoin Derivatives | Leukocyte Function-Associated Antigen-1 (LFA-1) | Antagonism | Inflammation | acs.orgresearchgate.net |

| 2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide | Dopamine D4 Receptor | Agonism | Neurological Disorders | nih.gov |

| 4-cyanophenyl substituted thiazol-2-ylhydrazones | --- | Induction of caspase-dependent apoptosis | Cancer | worktribe.com |

Non Pharmacological Applications and Materials Science Contributions of 4 4 Cyanophenyl Nicotinic Acid and Its Derivatives

Application as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

4-(4-Cyanophenyl)nicotinic acid and its analogues have proven to be valuable ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). mdpi.comnih.gov The presence of both a carboxylate group and a nitrogen atom on the pyridine (B92270) ring allows for multiple coordination modes, leading to the formation of diverse and intricate structures. These materials are of significant interest due to their potential applications in areas such as luminescence, magnetism, and catalysis. rsc.orgresearchgate.net

The synthesis of these coordination polymers often involves hydrothermal or solvothermal methods, reacting the nicotinic acid derivative with various metal salts. mdpi.comrsc.org The final structure and properties of the resulting framework can be influenced by factors such as the choice of metal ion, the deprotonation state of the ligand, and the use of auxiliary ligands. rsc.org

For instance, a series of coordination polymers have been synthesized using a trifunctional nicotinic acid building block, resulting in a wide structural diversity. rsc.org The luminescent properties of these materials are a key area of investigation. The photophysical properties can arise from intraligand transitions, metal-centered events, or charge transfer between the metal and the ligand. mdpi.com

Here is a table summarizing some coordination polymers synthesized from nicotinic acid derivatives and their properties:

| Compound/Ligand | Metal Ion(s) | Dimensionality | Key Features/Properties | Reference(s) |

| 5-(4-carboxyphenoxy)nicotinic acid | Multiple Metal(II) ions | Varies (1D, 2D, 3D) | Structural diversity, luminescence, magnetism | rsc.org |

| 4,7-bis(4-pyridyl)-2,1,3-benzothiadiazole | Cd(II), Zn(II), Co(II), Ni(II) | Not specified | Luminescent, used with co-ligands like terephthalic acid | mdpi.com |

| 2-mercaptonicotinic acid | Zn(II), Cd(II) | 2D, 3D | Two-dimensional layer structures and three-dimensional porous structures | researchgate.net |

| Isonicotinic acid | Ln(III)-Ag(I) | 3D | Heterometallic, chain-layer construction | researchgate.net |

| Tritopic Carboxylic Acids | U(IV), Th(IV) | 2D, 3D | Cationic and neutral polymers, influenced by ligand architecture and pH | nih.gov |

Use in Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Materials

The luminescent properties of metal complexes derived from this compound and related ligands make them promising candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. mdpi.com Luminescent metal complexes are extensively studied for their potential in high-tech areas, including as emitters in OLEDs. mdpi.comkashanu.ac.ir

The efficiency of OLEDs can be significantly enhanced by using phosphorescent materials, which can theoretically achieve 100% internal quantum efficiency. mdpi.comrsc.org Metal complexes, particularly those exhibiting room temperature phosphorescence and thermally activated delayed fluorescence (TADF), are at the forefront of this research. mdpi.comnih.gov

While direct studies on this compound in OLEDs are not extensively detailed in the provided results, the principles of using related compounds are well-established. For example, hydrazone derivatives of halo-pyridinol have been synthesized and their optoelectronic properties explored through theoretical calculations, indicating their potential in this field. doi.org The design of such materials often focuses on creating a twisted donor-acceptor skeleton to achieve small energy gaps between the singlet and triplet excited states, a key feature for TADF. nih.gov

The following table outlines some key material types and their relevance to OLEDs:

| Material Type | Key Properties for OLEDs | Example/Relevance | Reference(s) |

| Luminescent Metal Complexes | Room temperature phosphorescence, TADF, high quantum efficiency | Emitters for second and third-generation OLEDs | mdpi.comrsc.org |

| Aromatic-Imide-Based Materials | Twisted donor-acceptor skeleton, small ΔEST, high photoluminescence quantum yields | Used as dopants in highly efficient OLEDs | nih.gov |

| Flexible Optoelectronic Materials | Use of organic semiconductor materials on flexible substrates | PEDOT:PSS and MEH-PPV used as active layers in flexible OLEDs | iiisci.org |

The incorporation of the cyanophenyl group in the ligand structure can influence the electronic properties of the resulting metal complex, potentially enhancing its performance as an emitter in an OLED. Further research into the specific application of this compound and its derivatives in OLEDs could lead to the development of new and efficient optoelectronic materials.

Role as Polymer Precursors or Monomers in Material Synthesis

While the use of this compound as a direct monomer for polymerization is not extensively documented in the provided search results, its structural features suggest potential in this area. The carboxylic acid group can participate in polycondensation reactions to form polyesters or polyamides. materials.international

The synthesis of polymers from monomers derived from biomass, such as levulinic acid, highlights the general strategies that could be applied. materials.international For example, derivatives of levulinic acid have been used to create polyamides, polyesters, and polybenzoxazine resins. materials.international Similarly, this compound could potentially be modified to create monomers for various polymerization techniques, including ring-opening polymerization or polycondensation. materials.internationalmdpi.com

The presence of the cyano group could also be advantageous, potentially influencing the properties of the resulting polymer, such as its thermal stability, solubility, or ability to participate in post-polymerization modifications.

Application in Analytical Chemistry as Reagents or Probes